molecular formula C8H15NO2 B13146958 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid CAS No. 876474-99-6

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B13146958
CAS No.: 876474-99-6
M. Wt: 157.21 g/mol
InChI Key: LSXQCJOVNAEGIT-UHFFFAOYSA-N
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Description

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid: is a chemical compound with a cyclopentane ring structure substituted with amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

    Introduction of Substituents: The amino and carboxylic acid groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Nitro derivatives, carboxyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid: Similar structure but lacks the amino group.

    2,3-Dimethylcyclopentane: Lacks both amino and carboxylic acid groups.

    3-Aminocyclopentane-1-carboxylic Acid: Similar but without the dimethyl substitution.

Uniqueness: 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a dimethyl-substituted cyclopentane ring

Properties

CAS No.

876474-99-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-amino-2,3-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-6(7(10)11)3-4-8(5,2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

LSXQCJOVNAEGIT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1(C)N)C(=O)O

Origin of Product

United States

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